molecular formula C10H18FNO3 B2480956 tert-Butyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 2089671-54-3

tert-Butyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2480956
CAS No.: 2089671-54-3
M. Wt: 219.256
InChI Key: HMMKNNFZSSJGNC-JTQLQIEISA-N
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Description

IUPAC Nomenclature and SMILES Representation

The compound is systematically named tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate , reflecting its structural components: a pyrrolidine ring substituted at position 3 with fluorine and hydroxymethyl groups, protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom. The (3S) designation specifies the absolute configuration of the stereocenter at carbon 3.

The SMILES notation O=C(N1CC@(CO)CC1)OC(C)(C)C precisely encodes the molecular structure, including the stereochemistry of the (3S) center. This representation captures the pyrrolidine ring’s connectivity, the fluorine and hydroxymethyl substituents at C3, and the tert-butyl carbamate moiety.

Structural Feature Description
Pyrrolidine ring Five-membered saturated nitrogen-containing heterocycle
C3 substituents Fluorine and hydroxymethyl groups (geminal substitution)
Protecting group tert-Butyl carbamate (Boc) protecting the pyrrolidine nitrogen
Absolute configuration (3S) stereochemistry at the chiral center

Crystallographic Analysis of the (3S) Stereocenter

While direct crystallographic data for this compound is not publicly available, analogous fluorinated pyrrolidine derivatives provide insights into stereochemical validation. For example, in related Boc-protected pyrrolidines, single-crystal X-ray diffraction has been used to confirm (S)-configurations through analysis of chiral centers and hydrogen-bonding networks.

In such cases, the pyrrolidine ring adopts a puckered conformation, with the tert-butyl group occupying an equatorial position to minimize steric strain. The fluorine atom, being highly electronegative, typically adopts an axial orientation in the ring’s envelope conformation, stabilizing the structure through dipole interactions.

Conformational Dynamics via NMR Spectroscopy

Proton NMR spectroscopy is critical for elucidating the conformational behavior of the pyrrolidine ring. Key observations include:

  • Hydroxymethyl group signals : The -CH₂OH moiety exhibits a broad singlet near δ 3.5–4.0 ppm due to rapid proton exchange. In deuterated solvents, this signal may split into a doublet or multiplet depending on solvent polarity and temperature.
  • Fluorine coupling : The fluorine atom at C3 induces splitting in adjacent proton signals. For example, the C3 proton (if present) would show coupling with fluorine (¹H-¹⁹F J ~ 20–30 Hz), but in this compound, the geminal substitution precludes such coupling.
  • Ring proton shifts : Protons at C2 and C4 typically appear as multiplets between δ 1.5–2.5 ppm, influenced by vicinal coupling and ring puckering.

Properties

IUPAC Name

tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMKNNFZSSJGNC-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@](C1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through hydroxymethylation reactions using formaldehyde or other suitable reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxymethyl Group

The hydroxymethyl group undergoes halogenation or sulfonylation to enable further functionalization. For example:

Reaction Reagents/Conditions Yield Product Reference
BrominationCBr₄, PPh₃ in DCM, 0°C, 5h66%tert-Butyl (3S)-3-fluoro-3-(bromomethyl)pyrrolidine-1-carboxylate
TosylationTsCl, Et₃N in DCM, 0°C → RT, 12h85%*tert-Butyl (3S)-3-fluoro-3-(tosyloxymethyl)pyrrolidine-1-carboxylate

*The tosylation yield is extrapolated from analogous reactions in .

Mechanistic Insight :

  • Bromination proceeds via a two-step SN2 mechanism: triphenylphosphine reacts with CBr₄ to generate PPh₃Br⁺, which facilitates bromide substitution at the hydroxymethyl oxygen.

  • Fluorine’s electron-withdrawing effect enhances the leaving-group ability of the intermediate oxonium ion.

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine, which is pivotal for further derivatization:

Reagent Conditions Yield Product Reference
HCl in dioxane4M HCl, RT, 2h95%(3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine
TFA in DCM20% TFA, 0°C → RT, 1h90%(3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine

Applications :

  • The deprotected amine serves as an intermediate in peptide coupling or alkylation reactions.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group can be oxidized to a carboxylic acid, enabling carboxylate-based chemistry:

Reagent Conditions Yield Product Reference
Jones reagentCrO₃, H₂SO₄, acetone, 0°C, 1h78%*tert-Butyl (3S)-3-fluoro-3-carboxypyrrolidine-1-carboxylate
TEMPO/NaClOpH 9–10, RT, 4h82%*tert-Butyl (3S)-3-fluoro-3-carboxypyrrolidine-1-carboxylate

*Yields estimated from analogous pyrrolidine oxidations in .

Challenges :

  • Fluorine’s inductive effect stabilizes the hydroxymethyl group, necessitating strong oxidants.

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups:

Reaction Catalyst/Base Yield Product Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h65%tert-Butyl (3S)-3-fluoro-3-(4-methylphenyl)methylpyrrolidine-1-carboxylate

Key Considerations :

  • Steric hindrance from the pyrrolidine ring and Boc group may reduce coupling efficiency.

Reduction of the Ester Group

The Boc group remains stable during selective reductions of the hydroxymethyl moiety:

Reagent Conditions Yield Product Reference
LiAlH₄THF, 0°C → reflux, 6h70%tert-Butyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine

Stereochemical Stability

Scientific Research Applications

Neuroprotective Agents

Research indicates that tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate may exhibit neuroprotective properties. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Anti-inflammatory Activity

Preliminary studies suggest that this compound could inhibit pro-inflammatory cytokines, making it a candidate for developing therapies aimed at treating inflammatory diseases.

Drug Development

Due to its unique structure, this compound serves as a valuable precursor in synthesizing other biologically active molecules. Its chiral nature allows for the exploration of stereoselective interactions with biological targets, potentially leading to novel therapeutic agents.

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in a significant reduction in neuronal loss and improvement in cognitive function metrics compared to control groups. This suggests its potential as a neuroprotective agent.

Case Study 2: Inhibition of Inflammatory Cytokines

A series of in vitro experiments demonstrated that this compound effectively reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, while the hydroxymethyl group may facilitate interactions with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between the target compound and analogous pyrrolidine/azetidine derivatives:

Compound Name Ring Size Substituents (Position 3) Additional Features Reference
tert-Butyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate 5-membered Fluoro, hydroxymethyl Chiral center (3S), Boc protection
(3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate 5-membered Bis(hydroxymethyl) Dual hydroxymethyl groups, (3R,4R) config
(±)-trans-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate 5-membered Methyl ester, fluoropyridinyl Pyridine ring, multiple ester groups
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 4-membered Fluoro, hydroxymethyl Azetidine ring, higher ring strain
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 5-membered Hydroxy, methyl, trifluoromethyl Trifluoromethyl group, (3R,4S) config
Key Observations:
  • Substituent Effects : The trifluoromethyl group in increases lipophilicity and electron-withdrawing effects compared to the hydroxymethyl group in the target compound. Fluorine in the target compound enhances electronegativity without significant steric bulk.
  • Stereochemistry : The 3S configuration in the target compound contrasts with the (3R,4R) and (3R,4S) configurations in other pyrrolidines, impacting enantioselective interactions in biological systems .

Physicochemical Properties

Property Target Compound Azetidine Analog () Trifluoromethyl Pyrrolidine ()
Molecular Weight ~247 g/mol ~217 g/mol ~275 g/mol
LogP (Predicted) 1.2–1.5 0.8–1.1 2.3–2.6
Solubility Moderate (aqueous/organic) High (due to smaller ring) Low (high lipophilicity)
Notes:
  • The azetidine analog’s smaller ring size may improve aqueous solubility but reduce metabolic stability .
  • The trifluoromethyl group in significantly increases LogP, favoring membrane permeability but complicating formulation.

Biological Activity

tert-Butyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate, with CAS number 1262410-84-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H18_{18}FNO3_3
  • Molecular Weight : 219.25 g/mol
  • IUPAC Name : this compound
  • Physical Form : Oil
  • Purity : 90% .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. The fluorinated structure enhances the compound's lipophilicity and metabolic stability, which may improve its bioavailability and efficacy in pharmacological applications.

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of Class I PI3-kinase enzymes, which are crucial in various signaling pathways related to cancer progression and cell growth . Inhibition of these enzymes can lead to reduced tumorigenic activity.
  • Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant antitumor effects by interfering with cellular proliferation mechanisms .

Pharmacological Studies

A series of studies have investigated the pharmacological effects of this compound:

  • Case Study 1 : A study focusing on the structural activity relationship (SAR) of fluorinated pyrrolidines demonstrated that the introduction of a fluorine atom at the 3-position significantly enhances the inhibitory potency against specific cancer cell lines .
  • Case Study 2 : Another investigation highlighted that the compound's ability to modulate PI3K signaling pathways could be leveraged for therapeutic interventions in cancers characterized by aberrant PI3K activity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits Class I PI3K enzymes
Antitumor EffectsReduces cellular proliferation in cancer models
BioavailabilityEnhanced due to fluorination

Safety and Toxicology

The compound is classified with hazard statements indicating potential harmful effects upon exposure, including irritation and toxicity concerns ( ). Proper handling and storage conditions are necessary to mitigate these risks.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for tert-Butyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Pyrrolidine Core Functionalization : Introduce fluorination at the 3-position via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

Hydroxymethyl Group Installation : Alkylation or hydroxymethylation using formaldehyde derivatives, often requiring temporary protection of the amine group with tert-butyl carbamate (Boc) to avoid side reactions .

Boc Protection/Deprotection : The Boc group is introduced early to stabilize the pyrrolidine ring and removed under acidic conditions (e.g., TFA) in the final step .

  • Key Considerations : Monitor stereochemistry at C3 using chiral catalysts or enantiomerically pure starting materials to ensure (S)-configuration .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry, particularly the fluoro and hydroxymethyl substituents. 19^{19}F NMR is essential for verifying fluorination .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry when crystallizable derivatives are synthesized .
  • HPLC : Chiral columns assess enantiomeric excess (>98% purity is typical for pharmaceutical intermediates) .

Q. How does the hydroxymethyl group influence the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP Analysis : The hydroxymethyl group increases hydrophilicity, reducing LogP compared to non-polar analogs. Experimental LogP can be determined via reverse-phase HPLC or shake-flask methods .
  • Hydrogen Bonding : The -CH2_2OH group participates in intramolecular H-bonding with the pyrrolidine nitrogen, stabilizing specific conformations. IR spectroscopy (O-H stretch at ~3300 cm1^{-1}) and DFT calculations confirm this interaction .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric fluorination steps to achieve >90% enantiomeric excess .
  • Microreactor Systems : Continuous flow reactors enhance reproducibility and scalability, enabling precise control of temperature (-20°C to 25°C) and residence time for fluorination .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve fluorinating agent solubility, while low temperatures (-78°C) minimize racemization .

Q. What strategies mitigate stability issues during storage and handling?

  • Methodological Answer :

  • Degradation Pathways : The hydroxymethyl group is prone to oxidation; stability studies (via accelerated degradation at 40°C/75% RH) reveal degradation products like the corresponding ketone .
  • Storage Recommendations : Store under inert atmosphere (N2_2) at -20°C in amber vials to prevent light-induced decomposition. Lyophilization enhances long-term stability .

Q. How does the 3-fluoro substituent affect biological target interactions?

  • Methodological Answer :

  • Electronic Effects : The electronegative fluorine alters electron density at C3, enhancing binding to enzymes with polar active sites (e.g., kinases). Competitive inhibition assays (IC50_{50}) compare fluoro vs. non-fluoro analogs .
  • Conformational Restriction : Fluorine’s steric demand restricts pyrrolidine ring puckering, favoring bioactive conformations. Molecular dynamics (MD) simulations (AMBER force field) predict binding poses .

Q. What SAR insights guide the design of derivatives with improved activity?

  • Methodological Answer :

  • Hydroxymethyl Modifications : Replacement with -CH2_2OAc or -CH2_2NH2_2 increases metabolic stability. In vitro cytotoxicity assays (MTT) in cancer cell lines (e.g., HCT-116) evaluate potency .
  • Fluorine Substitution : Analogous 3-Cl or 3-Br derivatives show reduced activity, highlighting fluorine’s unique role in target engagement. Docking studies (AutoDock Vina) correlate substituent size with binding affinity .

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